molecular formula C11H10BrNO2 B11080223 Methyl 2-(2-bromo-2-cyanoethyl)benzoate

Methyl 2-(2-bromo-2-cyanoethyl)benzoate

Cat. No.: B11080223
M. Wt: 268.11 g/mol
InChI Key: VBJPMPUDQTYKFJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-2-cyanoethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 2-bromo-2-cyanoethyl substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-2-cyanoethyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with methyl benzoate and 2-bromo-2-cyanoethane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the methyl benzoate, making it more nucleophilic.

    Reaction Mechanism: The nucleophilic aromatic substitution (S_NAr) mechanism is employed, where the deprotonated methyl benzoate attacks the electrophilic carbon of 2-bromo-2-cyanoethane, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 2-(2-bromo-2-cyanoethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate moiety can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-(2-aminoethyl)benzoate.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(2-bromo-2-cyanoethyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyano and bromo substituents on biological activity. It may also be used in the development of bioactive molecules.

Medicine

Potential applications in medicine include the synthesis of novel therapeutic agents. The cyano group is a versatile functional group that can be transformed into various pharmacophores.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-2-cyanoethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the cyano and bromo groups may interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromo-2-cyanoethyl)benzoate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, biological research, medicine, and industry. Further research into its properties and applications could unlock new possibilities for its use.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-(2-bromo-2-cyanoethyl)benzoate

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)10-5-3-2-4-8(10)6-9(12)7-13/h2-5,9H,6H2,1H3

InChI Key

VBJPMPUDQTYKFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(C#N)Br

Origin of Product

United States

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